molecular formula C20H22N2O6S B6961028 Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate

Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate

Cat. No.: B6961028
M. Wt: 418.5 g/mol
InChI Key: MGZFDONYSFRVPW-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoate ester, a methoxy group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the phenyl ring using chlorosulfonic acid, followed by the reaction with ammonia to form the sulfamoyl group.

    Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the sulfamoyl-substituted benzoate with 5-oxopyrrolidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the pyrrolidinone moiety can produce 5-hydroxypyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of key metabolic pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidinone moiety and the methoxy group, which confer distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

ethyl 4-methoxy-3-[[3-(5-oxopyrrolidin-3-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-3-28-20(24)14-7-8-17(27-2)18(10-14)29(25,26)22-16-6-4-5-13(9-16)15-11-19(23)21-12-15/h4-10,15,22H,3,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFDONYSFRVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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